![molecular formula C19H15FN2O3 B187547 N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide CAS No. 5535-11-5](/img/structure/B187547.png)

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

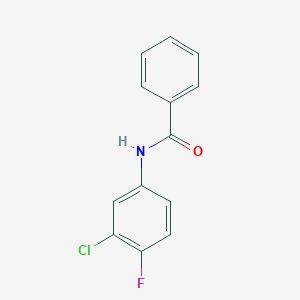

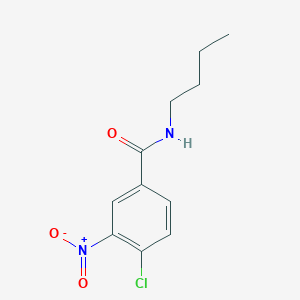

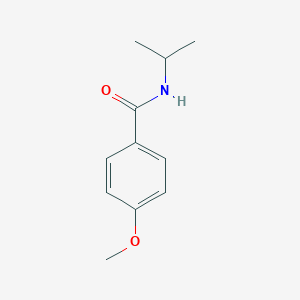

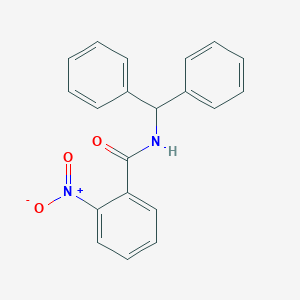

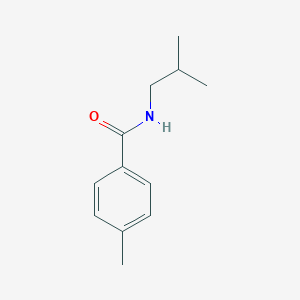

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide, also known as FFA-1 agonist, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as furan carboxamides and has been shown to have a high affinity for the free fatty acid receptor 1 (FFA-1).

Mechanism of Action

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist exerts its pharmacological effects by binding to and activating N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide receptors, which are predominantly expressed in pancreatic beta cells, adipose tissue, and the gastrointestinal tract. Activation of N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide receptors leads to the release of insulin, suppression of glucagon secretion, and increased glucose uptake in adipose tissue and skeletal muscle.

Biochemical and Physiological Effects:

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist has been shown to have several biochemical and physiological effects, including improved glucose tolerance, enhanced insulin sensitivity, and reduced body weight. It has also been shown to decrease triglyceride levels, increase HDL cholesterol levels, and reduce inflammation in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist is its high selectivity for N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide receptors, which reduces the risk of off-target effects. However, one of the limitations of N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist is its low oral bioavailability, which may limit its clinical application.

Future Directions

Future research on N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist could focus on improving its pharmacokinetic properties, developing more potent analogs, and exploring its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the long-term safety and efficacy of N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist in humans.

Synthesis Methods

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2-fluorobenzylamine with furan-2-carboxylic acid, followed by the addition of 2-oxo-2-phenylethylamine. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide agonist has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and metabolic disorders. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce body weight in preclinical studies.

properties

CAS RN |

5535-11-5 |

|---|---|

Product Name |

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide |

Molecular Formula |

C19H15FN2O3 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H15FN2O3/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24) |

InChI Key |

KXLBLKVYZQDPNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CO3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)